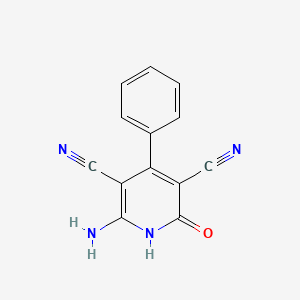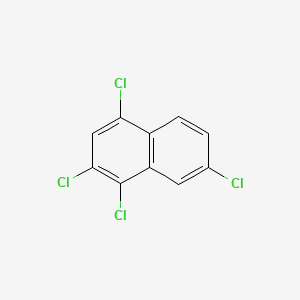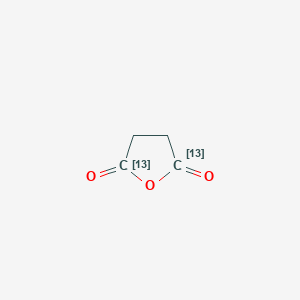
Succinic anhydride-1,4-13C2
概述
描述
Succinic anhydride-1,4-13C2 is a labeled compound where two carbon atoms in the succinic anhydride molecule are replaced with carbon-13 isotopes. This compound is primarily used in research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope. The molecular formula for this compound is 13C2C2H4O3, and it has a molecular weight of 102.06 g/mol .
作用机制
Target of Action
Succinic anhydride-1,4-13C2 is a cyclic anhydride . It is primarily used as a non-cleavable ADC linker . The compound can react with other compounds to link a proagent to an amine or hydroxy group of a targeting polypeptide .
Mode of Action
This compound interacts with its targets through a chemical reaction. It can react with compound 4 of the patent to link the proagent to an amine or hydroxy 1 group of a targeting polypeptide .
Biochemical Pathways
This compound is involved in the transformation of furanic compounds, which are significant in the production of C4 bulk chemicals from biomass . The petrochemical production routes of succinic anhydride include catalytic hydrogenation or electrolytic reduction of maleic acid or maleic anhydride, resulting in succinic anhydride .
Pharmacokinetics
It is known that after a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of 13c4 sa were 45745 mL/h/kg, 5208 mL/kg, and 056 h, respectively . Oral 13C4 SA was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
The result of the action of this compound is the formation of a link between a proagent and an amine or hydroxy 1 group of a targeting polypeptide . This allows for the targeted delivery of the proagent.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the transformation of furfural and furfuryl alcohol with this system can generate SAN, and the product selectivity is controllable by tuning light intensity and time . Therefore, the efficacy and stability of this compound can be influenced by factors such as light intensity and exposure time .
生化分析
Biochemical Properties
Succinic anhydride-1,4-13C2 interacts with various enzymes, proteins, and other biomolecules. It is involved in protein expression techniques
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. Succinic anhydride, a closely related compound, has been shown to influence cell function. For instance, it has been found to activate NRF2 signaling, a key pathway involved in cellular response to oxidative stress .
Molecular Mechanism
Succinic anhydride, a closely related compound, is known to hydrolyze readily to give succinic acid . This reaction could potentially influence various biochemical processes, including enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the TCA cycle, given that succinic anhydride, a closely related compound, is a key intermediate in this pathway
准备方法
Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride-1,4-13C2 can be synthesized by the dehydration of succinic acid-1,4-13C2. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride. The reaction typically involves heating the mixture to facilitate the removal of water, resulting in the formation of the anhydride .
Industrial Production Methods: Industrially, succinic anhydride is produced by the catalytic hydrogenation of maleic anhydride. This process involves the use of catalysts such as nickel or palladium to facilitate the hydrogenation reaction, converting maleic anhydride to succinic anhydride .
化学反应分析
Types of Reactions: Succinic anhydride-1,4-13C2 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form succinic acid-1,4-13C2.
Alcoholysis: Reacts with alcohols to form monoesters.
Acylation: Used in Friedel-Crafts acylation reactions to introduce succinyl groups into aromatic compounds.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Acylation: Lewis acids like aluminum chloride as catalysts.
Major Products:
Hydrolysis: Succinic acid-1,4-13C2.
Alcoholysis: Monoesters of succinic acid-1,4-13C2.
Acylation: Succinylated aromatic compounds.
科学研究应用
Succinic anhydride-1,4-13C2 is widely used in scientific research due to its labeled carbon atoms, which make it particularly useful in NMR spectroscopy studies. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of polymers and resins, as well as in the manufacture of biodegradable plastics
相似化合物的比较
Succinic anhydride-13C4: Contains four carbon-13 isotopes.
Succinic anhydride-2,2,3,3-d4: Contains deuterium atoms instead of carbon-13.
Maleic anhydride: Structurally similar but differs in reactivity and applications
Uniqueness: Succinic anhydride-1,4-13C2 is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions. This specific labeling allows for precise tracking and analysis in NMR spectroscopy, making it a valuable tool in research applications .
属性
IUPAC Name |
(2,5-13C2)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-CQDYUVAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)O[13C]1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435546 | |
| Record name | Maleic anhydride-1,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67519-25-9 | |
| Record name | Maleic anhydride-1,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67519-25-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065903.png)
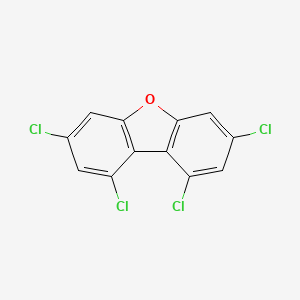
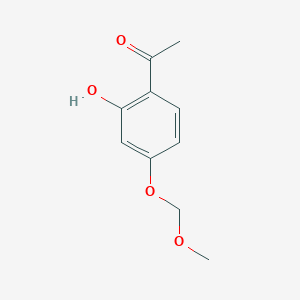
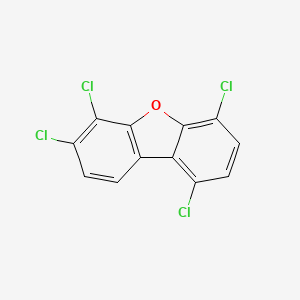
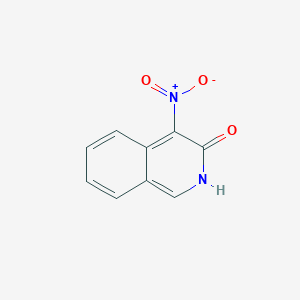
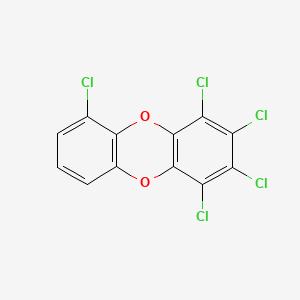
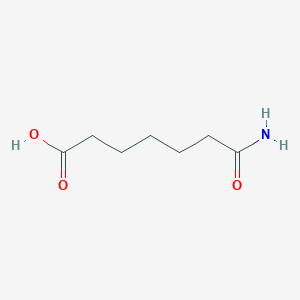
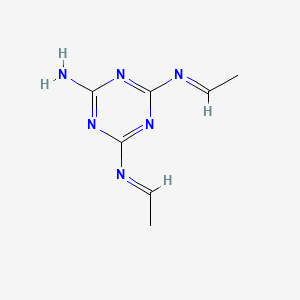

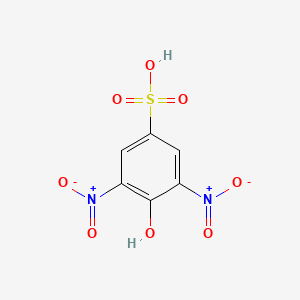
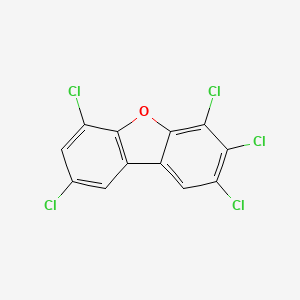
![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)
